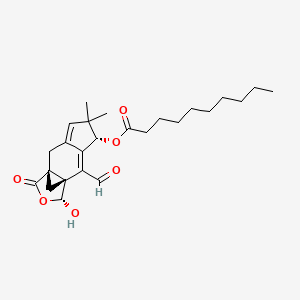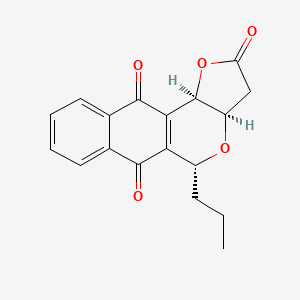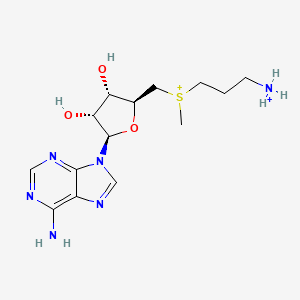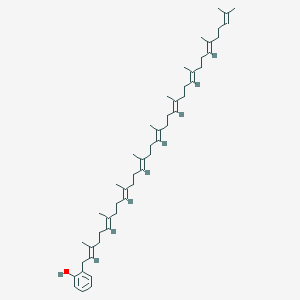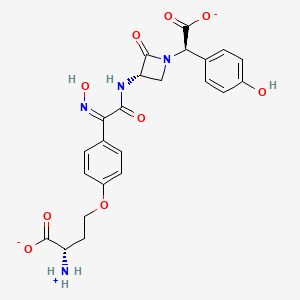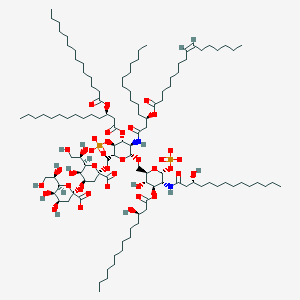
(KDO)2-lipid A, cold adapted
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(KDO)2-(palmitoleoyl-myristoyl)-lipid A(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(palmitoleoyl-myristoyl)-lipid A; major species at pH 7.3. It is a conjugate base of a (KDO)2-(palmitoleoyl-myristoyl)-lipid A.
Wissenschaftliche Forschungsanwendungen
Activation of Macrophages via TLR-4
(Raetz et al., 2006) report the preparation of (KDO)2-lipid A, a Re lipopolysaccharide sub-structure with endotoxin activity equivalent to LPS. It activates macrophages via Toll-like receptor 4 (TLR-4), making it relevant for studying immune responses.
Lipopolysaccharide Biosynthesis
Research by (Brożek et al., 1989) and (Rick et al., 1977) focuses on the biosynthesis of lipopolysaccharide in Escherichia coli, highlighting the role of (KDO)2-lipid A in this process.
Cold Adaptation Mechanisms
In the study of cold stress responses in plants, (Arisz et al., 2013) investigate the rapid phosphatidic acid accumulation in Arabidopsis under cold, non-freezing temperatures. Although not directly about (KDO)2-lipid A, it's relevant to understanding cellular responses in cold-adapted organisms.
Immunopharmacology
(Wang et al., 2014) discuss the structural diversity of Kdo2-lipid A and its impact on immunopharmacology. This highlights its potential in developing novel antibiotics and vaccine adjuvants.
Structural Studies
Investigations by (Dröge et al., 1970) and (Gattis et al., 2013) provide structural insights into the Kdo region of lipopolysaccharides, important for understanding the molecular biology of Gram-negative bacteria.
Biochemical Characterization
Studies by (Six et al., 2008) and (Casillo et al., 2015) on lipid A biosynthesis and structural modification in bacteria offer crucial biochemical data for understanding the function and application of (KDO)2-lipid A.
Enzymatic Mechanisms
Research by (Price et al., 1995) and (Zhao & Raetz, 2010) reveal the roles of enzymes in lipid A biosynthesis and Kdo hydrolase activity, essential for understanding bacterial cell wall structure and function.
Cell Wall Glycolipid Activities
The study by (Rietschel et al., 1971) explores the biological activities of chemically modified endotoxins, including those involving the KDO region, providing insights into the role of these structures in bacterial pathogenicity.
Lipid A Assembly and Function
(Osborn et al., 1980) and (Belunis et al., 1995) discuss the assembly and integration of lipid A in bacterial membranes, crucial for understanding bacterial survival mechanisms.
Eigenschaften
Molekularformel |
C114H202N2O39P2-6 |
|---|---|
Molekulargewicht |
2286.8 g/mol |
IUPAC-Name |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-3-phosphonatooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C114H208N2O39P2/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-71-95(126)145-85(69-63-57-51-45-35-29-23-17-11-5)75-94(125)116-100-108(150-98(129)76-86(70-64-58-52-46-36-30-24-18-12-6)146-96(127)72-66-60-53-47-41-38-32-26-20-14-8-2)106(154-156(137,138)139)92(82-144-113(111(133)134)78-90(102(131)105(152-113)89(123)80-118)151-114(112(135)136)77-87(121)101(130)104(153-114)88(122)79-117)148-109(100)143-81-91-103(132)107(149-97(128)74-84(120)68-62-56-50-44-34-28-22-16-10-4)99(110(147-91)155-157(140,141)142)115-93(124)73-83(119)67-61-55-49-43-33-27-21-15-9-3/h37,39,83-92,99-110,117-123,130-132H,7-36,38,40-82H2,1-6H3,(H,115,124)(H,116,125)(H,133,134)(H,135,136)(H2,137,138,139)(H2,140,141,142)/p-6/b39-37-/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,113-,114-/m1/s1 |
InChI-Schlüssel |
YMYMIWUIGJUAIZ-LSPGFKFTSA-H |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OCC4C(C(C(C(O4)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


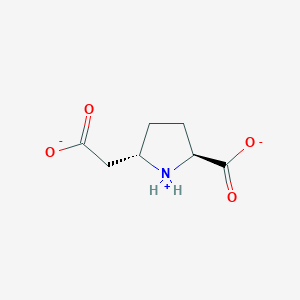
![(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264304.png)
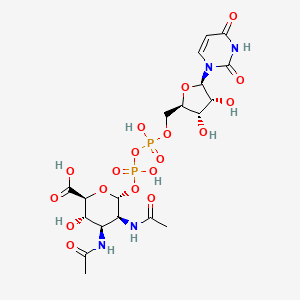

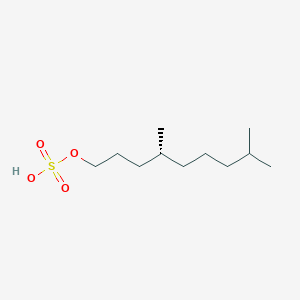
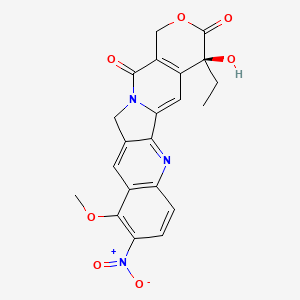
![1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)
